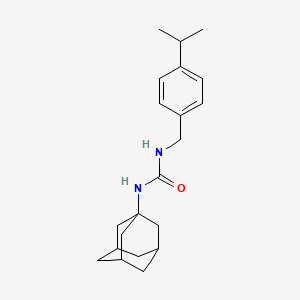![molecular formula C21H15Cl2NO2 B4315588 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B4315588.png)
3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide
Overview
Description
3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide is an organic compound with the molecular formula C21H15Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a phenylacetyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 2-(phenylacetyl)aniline.
Acylation Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 2-(phenylacetyl)aniline in the presence of a base, such as triethylamine, to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Oxidation Reactions: The phenylacetyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.
Reduction Reactions: Amines derived from the reduction of the carbonyl group.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives of the phenylacetyl group.
Scientific Research Applications
3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Lacks the phenylacetyl group, making it less complex and potentially less active in certain applications.
N-Phenylbenzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2-(Phenylacetyl)aniline: Lacks the benzamide moiety, which may influence its overall properties and applications.
Uniqueness
3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide is unique due to the presence of both the dichlorobenzamide and phenylacetyl moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2-phenylacetyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c22-17-11-10-15(13-18(17)23)21(26)24-19-9-5-4-8-16(19)20(25)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZEHILXWDPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B4315505.png)
![5'-(4-methoxyphenyl)-3'-methyl-1-(2-morpholin-4-yl-2-oxoethyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4315510.png)
![tert-butyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate](/img/structure/B4315515.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4315535.png)
![METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4315536.png)
![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-1-methoxy-2-naphthamide](/img/structure/B4315541.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4315548.png)
![[4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4315556.png)
![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4315562.png)
![N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4315596.png)

![N-[4-(4-methoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide](/img/structure/B4315605.png)
![N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE](/img/structure/B4315609.png)
